(S)-1-METHYL-5-VINYLPYRROLIDIN-2-ONE

Description

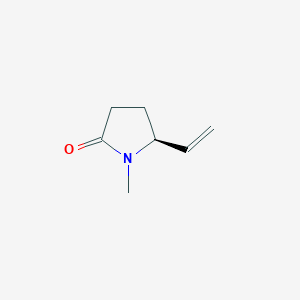

(S)-1-METHYL-5-VINYLPYRROLIDIN-2-ONE (CAS: 122663-18-7) is a chiral pyrrolidinone derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . The compound features a five-membered lactam ring (pyrrolidinone) substituted with a methyl group at the 1-position and a vinyl group at the 5-position in the (S)-configuration. Limited data on its physical properties (e.g., boiling point, solubility) or biological activity are available in the provided evidence, but its stereochemistry and functional groups suggest applications in asymmetric synthesis or medicinal chemistry intermediates .

Properties

CAS No. |

122663-18-7 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(5S)-5-ethenyl-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |

InChI Key |

CAMTXCZONDSTBR-ZCFIWIBFSA-N |

SMILES |

CN1C(CCC1=O)C=C |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C=C |

Canonical SMILES |

CN1C(CCC1=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with an appropriate ethenylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the pyrrolidinone, followed by the addition of the ethenylating agent.

Industrial Production Methods

In an industrial setting, the production of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Ethenyl-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include epoxides, diols, saturated pyrrolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5S)-5-Ethenyl-1-methylpyrrolidin-2-one has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various functionalized pyrrolidinones.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and chemical differences between (S)-1-METHYL-5-VINYLPYRROLIDIN-2-ONE and three structurally related pyrrolidinone derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | 122663-18-7 | C₇H₁₁NO | 125.17 | 1-methyl, 5-vinyl | Chiral center (S-configuration); vinyl group enables polymerization or coupling |

| 3-[(2S)-1-Methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-olate | 36508-80-2 | C₁₁H₁₂N₂O₂ | 204.23 | 1-methyl, 3-pyridinyl N-oxide | Pyridine N-oxide enhances polarity; potential pharmacological activity |

| (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | 34834-67-8 | C₁₀H₁₂N₂O₂ | 192.22 | 1-methyl, 3-hydroxy, 5-pyridinyl | Hydroxyl group increases hydrophilicity; structural analog of nicotine metabolites |

| 5-(Aminomethyl)-5-methylpyrrolidin-2-one | 1314906-58-5 | C₆H₁₂N₂O | 128.17 | 5-aminomethyl, 5-methyl | Branched aminomethyl group; potential for peptide-like interactions |

Structural and Functional Group Analysis

- This compound: The vinyl group at position 5 distinguishes it from other pyrrolidinones. This unsaturated moiety allows for conjugation or addition reactions, making it a candidate for synthesizing polymers or bioactive molecules .

- This compound may serve as a precursor for metal coordination complexes .

- (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 34834-67-8) : The hydroxyl group at position 3 increases hydrophilicity, while the pyridinyl group may mimic nicotinic acetylcholine receptor ligands. This structural similarity to nicotine derivatives suggests possible neuropharmacological relevance .

- 5-(Aminomethyl)-5-methylpyrrolidin-2-one (CAS 1314906-58-5): The aminomethyl group provides a primary amine functionality, enabling nucleophilic reactions or salt formation. Its compact structure may favor membrane permeability in drug design .

Research Findings and Inferences

- Stereochemical Impact : The (S)-configuration in the main compound may influence enantioselective interactions in catalysis or receptor binding, though specific studies are absent in the evidence .

- Thermodynamic Properties : The absence of boiling point or melting point data for all compounds limits direct comparisons. However, molecular weight trends (125–204 g/mol) suggest varying volatility and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.